

Application Notes and Protocols for the Quantification of Ethenylurea

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Compound of Interest

Compound Name: Ethenylurea

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Authored by: A Senior Application Scientist

Abstract

Ethenylurea, also known as vinylurea, is a molecule of significant interest in pharmaceutical development, primarily as a potential process impurity or product. Its structural alerts for potential genotoxicity necessitate the development of highly sensitive and specific analytical methods for its quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of **ethenylurea**. In the absence of standardized, universally adopted protocols for this specific analyte, this guide presents detailed, field-proven strategies derived from established methods for analogous compounds such as urea and other potential genotoxic impurities (PGIs). The protocols herein are designed to be self-validating, and grounded in established analytical principles, covering High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Introduction: The Analytical Challenge of Ethenylurea

Ethenylurea ($\text{H}_2\text{N-CO-NH-CH=CH}_2$) is a reactive α,β -unsaturated carbonyl compound. Its potential to act as a Michael acceptor raises structural alert concerns regarding its genotoxicity.[3] In the context of pharmaceutical manufacturing, such compounds can arise from various synthetic pathways or as degradation products of an active pharmaceutical ingredient (API) or excipients.[4]

The regulatory landscape for genotoxic impurities is stringent. Guidelines from the International Council for Harmonisation (ICH), particularly ICH M7, mandate the strict control of such impurities to a level known as the Threshold of Toxicological Concern (TTC).[5][6] For most pharmaceuticals, the TTC for a genotoxic impurity is 1.5 μg per day.[6] This necessitates analytical methods capable of detecting and quantifying **ethenylurea** at trace levels (in the parts-per-million or lower) within the API or drug product matrix.[1]

This guide provides the technical foundation and practical protocols to address this analytical challenge.

Regulatory Framework and Scientific Rationale

The quantification of impurities in pharmaceutical products is governed by a set of internationally recognized guidelines.

- ICH Q3A(R2) and Q3B(R2): These guidelines outline the requirements for reporting, identifying, and qualifying impurities in new drug substances and pharmaceutical products, respectively.[7][8]
- ICH M7(R1): This is the key guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential cancer risk. It introduces the concept of the TTC, which is a cornerstone for setting acceptable intake limits for genotoxic impurities.[5]
- FDA and EMA Guidelines: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines that align with and further specify the requirements for impurity control.[6][9][10]

The causality behind the stringent control of **ethenylurea** lies in its potential reactivity with biological macromolecules, such as DNA, which can lead to mutations and potentially cancer.[3] Therefore, the analytical methods employed must be sufficiently sensitive and selective to ensure patient safety.

Analytical Methodologies and Protocols

Given the polar nature and potential for low concentration of **ethenylurea**, chromatographic techniques are the most suitable for its quantification. The specific method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of **ethenylurea** at moderate concentration levels. While **ethenylurea** is a weak chromophore, sensitive UV detectors can provide adequate detection for many applications. This method is often used for initial screening and monitoring levels of impurities that are not required to be controlled at very low ppm levels.

Principle of the Method This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. **Ethenylurea**, being a polar compound, will have a relatively short retention time. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Causality in Experimental Choices

- **Column:** A C18 column is chosen for its versatility and proven performance in retaining polar analytes when used with highly aqueous mobile phase.
- **Mobile Phase:** A simple isocratic mobile phase of water and a small amount of organic modifier (like acetonitrile or methanol) is proposed. The high organic content is necessary to retain the highly polar **ethenylurea**. A buffer may be added to control the pH and ensure consistent retention times.
- **Detection:** The UV detection wavelength is set to a low value (e.g., 200-210 nm) to maximize the absorbance of the urea functional group.^[14]

Experimental Protocol: HPLC-UV

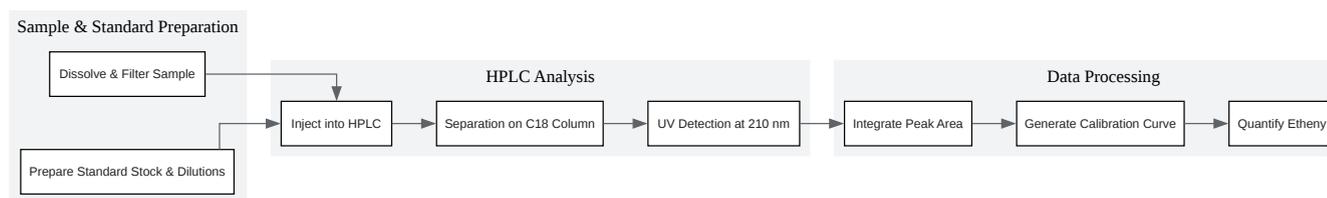
- **Instrumentation:**
 - HPLC system with a quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis or Diode Array Detector (DAD)
- **Chemicals and Reagents:**
 - **Ethenylurea** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Phosphoric acid (for pH adjustment)
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 μm (or similar)
 - **Mobile Phase:** 95:5 (v/v) Water:Acetonitrile. The aqueous phase can be adjusted to pH 2.8 with phosphoric acid.
 - **Flow Rate:** 1.0 mL/min
 - **Column Temperature:** 30 °C
 - **Detection Wavelength:** 210 nm
 - **Injection Volume:** 10 μL
- **Sample and Standard Preparation:**

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **ethenylurea** reference standard and dissolve in 10 mL of water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh a suitable amount of the drug substance or product and dissolve in water to achieve a final concentration with calibration range. Sonication may be used to aid dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
 - Determine the concentration of **ethenylurea** in the sample solution from the calibration curve.
 - Calculate the amount of **ethenylurea** in the original sample (e.g., in ppm).

Data Presentation: HPLC-UV Method Performance

Parameter	Expected Value	Rationale/Comments
Linearity (r^2)	> 0.99	Demonstrates a direct relationship between concentration and response.
Limit of Detection (LOD)	~0.5 µg/mL	The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)	~1.5 µg/mL	The lowest concentration that can be accurately quantified.
Accuracy (% Recovery)	90-110%	Assesses the closeness of the measured value to true value.
Precision (% RSD)	< 5%	Measures the repeatability of the method.

Mandatory Visualization: HPLC-UV Workflow



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Caption: Workflow for the quantification of **ethenylurea** by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of **ethenylurea** at trace levels, as required for genotoxic impurities, LC-MS/MS is the method of choice.^[3] Its superior sensitivity and selectivity allow for detection down to the sub-ppm level.

Principle of the Method LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by filtering matrix interferences.^[15]

Causality in Experimental Choices

- **Sample Preparation:** A more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged & Safe" (QuEChERS) method, may be required to remove matrix components that could cause ion suppression in the MS source.^{[16][17]}
- **Ionization:** Positive mode ESI is generally effective for urea-containing compounds.
- **MRM Transitions:** The selection of precursor and product ions is critical for selectivity. For **ethenylurea** (C₃H₆N₂O, MW: 86.09 g/mol), the protonated [M+H]⁺ at m/z 87.1 would be a likely precursor ion. Fragmentation would likely lead to the loss of isocyanic acid (HNCO), resulting in a prominent p

Experimental Protocol: LC-MS/MS

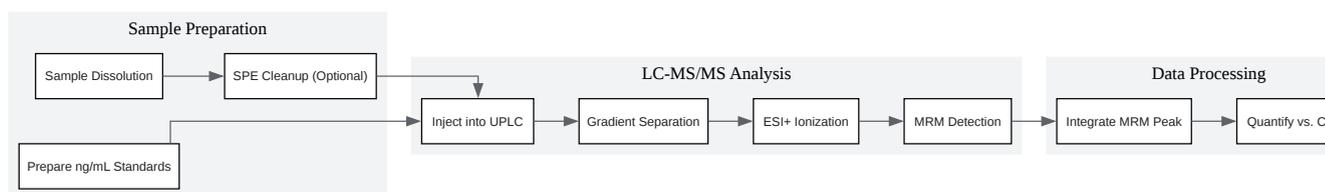
- **Instrumentation:**
 - UPLC or HPLC system
 - Tandem quadrupole mass spectrometer with an ESI source
- **Chemicals and Reagents:**
 - As per HPLC-UV method, with the addition of formic acid (LC-MS grade).
- **Chromatographic Conditions:**
 - Column: C18, 2.1 x 50 mm, 1.8 μm (UPLC column for better resolution and speed)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: A suitable gradient to elute **ethenylurea** and wash the column (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, r conditions).
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40 °C
 - Injection Volume: 5 μL
- **Mass Spectrometry Conditions:**
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - MRM Transitions:
 - Primary: 87.1 > 44.1 (Precursor > Product, hypothetical)
 - Confirmatory: 87.1 > 69.1 (Precursor > Product, hypothetical)
- **Sample and Standard Preparation:**
 - Prepare standards and samples as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 to 50 ng/mL).

- If matrix effects are significant, perform SPE or a liquid-liquid extraction to clean up the sample.
- Data Analysis:
 - Quantify using the peak area from the primary MRM transition.
 - Confirm the identity of the peak using the secondary MRM transition and retention time matching.

Data Presentation: LC-MS/MS Method Performance

Parameter	Expected Value	Rationale/Comments
Linearity (r^2)	> 0.995	Essential for accurate trace-level quantification.
Limit of Detection (LOD)	~0.05 ng/mL	High sensitivity for genotoxic impurity analysis.
Limit of Quantification (LOQ)	~0.15 ng/mL	Allows for quantification well below the TTC limit.
Accuracy (% Recovery)	80-120%	Wider acceptance criteria are common for trace analysis.
Precision (% RSD)	< 15%	Reflects the higher variability at trace levels.

Mandatory Visualization: LC-MS/MS Workflow



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Caption: Workflow for trace quantification of **ethenylurea** by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.^[18] Due to the low volatility and polar nature of **ethenylurea**, analysis is challenging. However, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC ana

Principle of the Method This method involves a chemical reaction (derivatization) to modify the **ethenylurea** molecule, typically by replacing the active on the nitrogen atoms with less polar, more volatile groups (e.g., silylation). The derivatized analyte is then separated by gas chromatography and del mass spectrometry.

Causality in Experimental Choices

- Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for compounds with hydrogens, such as ureas. It creates a less polar, more volatile derivative.
- GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating the derivatized analyte.
- Detection: Mass spectrometry in Scan mode can be used for initial identification, while Selected Ion Monitoring (SIM) mode provides higher sensitivity quantification.^[18]

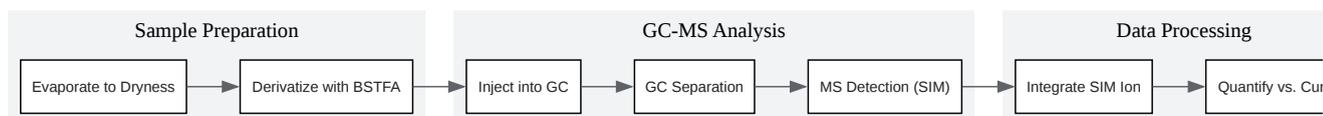
Experimental Protocol: GC-MS with Derivatization

- Instrumentation:
 - Gas chromatograph with a split/splitless injector
 - Mass spectrometer (single quadrupole or ion trap)
- Chemicals and Reagents:
 - **Ethenylurea** reference standard
 - BSTFA with 1% TMCS (derivatizing agent)
 - Pyridine or Acetonitrile (reaction solvent)
 - Ethyl acetate (extraction solvent)
- Derivatization Procedure:
 - Evaporate a known amount of sample or standard solution to dryness under a stream of nitrogen.
 - Add 50 μ L of pyridine and 50 μ L of BSTFA.
 - Cap the vial tightly and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- GC-MS Conditions:
 - Column: DB-5ms, 30 m x 0.25 mm x 0.25 μ m
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless
 - Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
 - Carrier Gas: Helium, 1 mL/min
 - MS Transfer Line Temp: 280 °C
 - Ion Source Temp: 230 °C
 - Mode: SIM, monitoring characteristic ions of the derivatized **ethenylurea**.
- Data Analysis:
 - Quantify using a calibration curve generated from derivatized standards.

Data Presentation: GC-MS Method Performance

Parameter	Expected Value	Rationale/Comments
Linearity (r ²)	> 0.99	Good linearity is achievable with a robust derivatization procedure.
Limit of Detection (LOD)	~0.1 µg/mL	Sensitivity is highly dependent on derivatization efficiency.
Limit of Quantification (LOQ)	~0.4 µg/mL	Can provide good sensitivity, often between HPLC and LC-MS/MS.
Accuracy (% Recovery)	85-115%	Recovery is influenced by both extraction and derivatization steps.
Precision (% RSD)	< 10%	Derivatization can introduce additional variability.

Mandatory Visualization: GC-MS Workflow



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Caption: Workflow for **ethenylurea** quantification by GC-MS after derivatization.

Method Selection Guide

Choosing the appropriate analytical method is a critical step that depends on the specific requirements of the analysis.

Feature	HPLC-UV	LC-MS/MS	GC-MS with Derivatization
Sensitivity	Moderate	Very High	High
Selectivity	Good	Excellent	Excellent
Primary Use Case	Routine QC, higher level impurities	Genotoxic impurity trace analysis	Confirmatory analysis, when LC is suitable
Sample Throughput	High	High	Moderate (due to derivatization)
Cost & Complexity	Low	High	Moderate
Robustness	High	Moderate	Moderate

Conclusion

The quantification of **ethenylurea** in pharmaceutical materials is a critical task, driven by the need to control potentially genotoxic impurities to ensure safety. While direct, standardized methods are not widely published, robust and reliable analytical protocols can be developed by adapting established methods for similar polar compounds. This guide provides three such detailed protocols—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity trace analysis, and GC-MS with derivatization as a viable alternative. The successful implementation of these methods, underpinned by a thorough understanding of principles and regulatory requirements, will enable researchers and drug development professionals to confidently and accurately monitor and control impurities in their products.

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